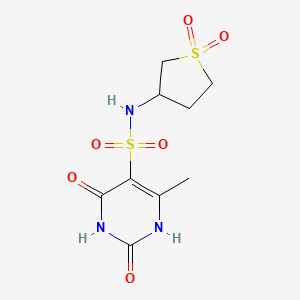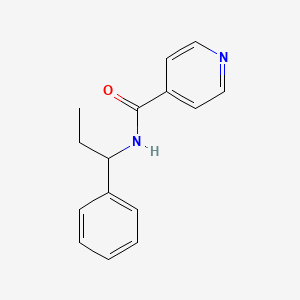
2-(2,6-dimethyl-4-morpholinyl)-N-(1-phenylethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,6-dimethyl-4-morpholinyl)-N-(1-phenylethyl)acetamide, commonly known as DMPEA, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMPEA belongs to the class of compounds known as phenethylamines and is structurally similar to other compounds such as amphetamines and MDMA.
Mecanismo De Acción
DMPEA's mechanism of action is not fully understood, but it is believed to act as a partial agonist at the 5-HT2A receptor. It has been suggested that DMPEA may modulate the activity of the prefrontal cortex, which is involved in higher cognitive functions such as decision-making, working memory, and attention.
Biochemical and Physiological Effects
DMPEA has been found to increase the release of dopamine, norepinephrine, and serotonin in the brain, which may contribute to its psychoactive effects. It has also been found to increase heart rate and blood pressure, and to cause pupil dilation and sweating.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMPEA has several advantages for use in lab experiments, including its high potency and selectivity for the 5-HT2A receptor, as well as its ability to cross the blood-brain barrier. However, it also has several limitations, including its short half-life and potential toxicity at high doses.
Direcciones Futuras
There are several future directions for research on DMPEA, including further exploration of its mechanism of action, its potential applications in the treatment of psychiatric disorders, and the development of more selective and potent analogs. Additionally, there is a need for further research on the potential long-term effects of DMPEA use, particularly on cognitive function and mental health.
In conclusion, DMPEA is a chemical compound that has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. While it has several advantages for use in lab experiments, there are also several limitations and potential risks associated with its use. Further research is needed to fully understand its mechanism of action and potential applications.
Métodos De Síntesis
DMPEA can be synthesized through a variety of methods, including the reduction of the corresponding nitrostyrene, the reductive amination of 2,6-dimethyl-4-formylmorpholine, and the condensation of 2,6-dimethyl-4-morpholinoaniline with phenethylamine. The most commonly used method involves the condensation of 2,6-dimethyl-4-morpholinoaniline with phenethylamine in the presence of acetic anhydride and pyridine.
Aplicaciones Científicas De Investigación
DMPEA has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to have affinity for the serotonin receptor 5-HT2A, which is involved in the regulation of mood, perception, and cognition. DMPEA has also been found to have a weak affinity for the dopamine transporter, which is involved in the regulation of reward and motivation.
Propiedades
IUPAC Name |
2-(2,6-dimethylmorpholin-4-yl)-N-(1-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-12-9-18(10-13(2)20-12)11-16(19)17-14(3)15-7-5-4-6-8-15/h4-8,12-14H,9-11H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSPFGNHRGXHSCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC(=O)NC(C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47200145 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~1~,N~1~-dimethyl-N~4~-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]-1,4-piperidinedicarboxamide](/img/structure/B5264465.png)
![5-{[4-(4-methoxyphenyl)-2-methyl-1-piperazinyl]methyl}-2,1,3-benzoxadiazole](/img/structure/B5264469.png)
![{3-methoxy-4-[(3-methylbenzyl)oxy]benzyl}(2-pyridinylmethyl)amine hydrochloride](/img/structure/B5264471.png)
![N-[2-[4-(methylthio)phenyl]-1-({[2-(4-morpholinyl)ethyl]amino}carbonyl)vinyl]benzamide](/img/structure/B5264476.png)
![2-(3-methoxyphenyl)-1-[(4-methoxy-1-piperidinyl)sulfonyl]piperidine](/img/structure/B5264480.png)

![2-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]acetamide](/img/structure/B5264488.png)

![2-methyl-8-(1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)octahydro-2H-pyrazino[1,2-a]pyrazine](/img/structure/B5264501.png)
![N-(3-methylphenyl)-4-[6-(1-piperidinyl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B5264516.png)


![2-{[(2R*,6R*)-2-allyl-6-methyl-3,6-dihydropyridin-1(2H)-yl]carbonyl}-3-fluoro-5-methylimidazo[1,2-a]pyridine](/img/structure/B5264540.png)
